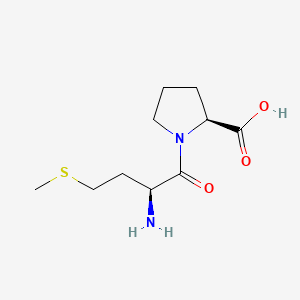

Met-Pro

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15/h7-8H,2-6,11H2,1H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMGFGQBRYWJOR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474540 | |

| Record name | Methionylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-86-0 | |

| Record name | Methionylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Aspirin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented herein is intended for professionals in the fields of research, science, and drug development.

Core Mechanism of Action: Irreversible COX Enzyme Inhibition

The primary mechanism of action of aspirin involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins and thromboxanes.[1][2][3][4] There are two main isoforms of this enzyme: COX-1 and COX-2.[2]

-

COX-1 is a constitutive enzyme found in most tissues and is involved in homeostatic functions.[2] This includes protecting the stomach lining, maintaining kidney function, and facilitating platelet aggregation.[2]

-

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory mediators.[2] It is primarily responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[2]

Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue within the active site of the COX enzymes.[1][3] This modification irreversibly inactivates the enzyme, a key feature that distinguishes aspirin from other NSAIDs like ibuprofen and diclofenac, which are reversible inhibitors.[1][3][5] While aspirin inhibits both COX-1 and COX-2, it is weakly more selective for COX-1.[1]

The therapeutic effects of aspirin are a direct consequence of this enzyme inhibition:

-

Anti-inflammatory, Analgesic, and Antipyretic Effects: By inhibiting COX enzymes, aspirin reduces the production of prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][4]

-

Antiplatelet Effect: Aspirin's antiplatelet effect is primarily due to the irreversible inhibition of COX-1 in platelets.[6] This blockage prevents the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[4][6][7] Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme, and the inhibitory effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[6] This long-lasting effect is the basis for low-dose aspirin therapy in the prevention of cardiovascular events.[3][6]

Interestingly, the acetylation of COX-2 by aspirin modifies its enzymatic activity, leading to the production of 15-epi-lipoxins, which are anti-inflammatory mediators.[1][3]

Quantitative Data on Aspirin's COX Inhibition

The inhibitory potency of aspirin against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Parameter | COX-1 | COX-2 | Reference |

| IC50 | 3.57 µM | 29.3 µM | [8] |

| IC50 (in washed human platelets) | 1.3 ± 0.5 µM | Not Applicable | [9] |

| IC50 (of celecoxib for comparison) | 8.3 µM | 15 µM | [10] |

These values indicate that aspirin is a more potent inhibitor of COX-1 than COX-2.[8]

Signaling Pathways Modulated by Aspirin

Aspirin's mechanism of action is centered on the disruption of the arachidonic acid cascade, which leads to the production of prostaglandins and thromboxanes.

Prostaglandin and Thromboxane Synthesis Pathway

Caption: Aspirin's inhibition of COX-1 and COX-2 in the arachidonic acid cascade.

Experimental Protocols

1. COX Inhibition Assay (In Vitro)

This protocol is a general method to determine the inhibitory activity of a compound against COX-1 and COX-2.

-

Objective: To measure the IC50 value of aspirin for COX-1 and COX-2.

-

Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of a substrate by the peroxidase component of the enzyme is monitored, often through a colorimetric or fluorometric readout.

-

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Heme (cofactor).

-

A suitable peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

Aspirin dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of aspirin in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the different concentrations of aspirin to the wells. Include a control well with no aspirin.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and the peroxidase substrate (TMPD).

-

Immediately measure the absorbance (or fluorescence) at the appropriate wavelength over time using a microplate reader.

-

Calculate the rate of reaction for each aspirin concentration.

-

Plot the percentage of inhibition against the logarithm of the aspirin concentration and determine the IC50 value using a suitable curve-fitting software.

-

2. Platelet Aggregation Assay (Ex Vivo)

This protocol assesses the effect of aspirin on platelet function.

-

Objective: To measure the inhibitory effect of aspirin on platelet aggregation induced by an agonist.

-

Principle: Platelet-rich plasma (PRP) is treated with an agonist (e.g., arachidonic acid or collagen) that induces platelet aggregation. The change in light transmittance through the PRP suspension is measured over time as platelets aggregate.

-

Materials:

-

Whole blood collected from healthy volunteers (with informed consent) into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet aggregometer.

-

Agonist solution (e.g., arachidonic acid, collagen).

-

Aspirin.

-

Saline solution.

-

-

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.

-

Pre-warm the PRP samples to 37°C.

-

Add a specific concentration of aspirin or vehicle control to the PRP and incubate for a defined period.

-

Place the PRP sample in the aggregometer and establish a baseline reading.

-

Add the agonist to the PRP to induce aggregation.

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

The maximum percentage of aggregation is calculated relative to the PPP baseline.

-

Compare the aggregation in the aspirin-treated samples to the control samples to determine the inhibitory effect.

-

Experimental Workflow for Platelet Aggregation Assay

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 5. How Aspirin Works [chem.uwec.edu]

- 6. droracle.ai [droracle.ai]

- 7. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Synthesis and Characterization of Compound X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Compound X, a novel biaryl molecule with potential therapeutic applications. The following sections detail the optimized synthesis protocol, purification methodologies, physicochemical properties, and in vitro biological evaluation of Compound X.

Physicochemical Properties of Compound X

A summary of the key physicochemical properties of Compound X is presented in Table 1. These characteristics are fundamental to understanding its behavior in biological and pharmaceutical contexts.

| Property | Value | Method |

| Molecular Weight | 450.5 g/mol | LC-MS |

| Appearance | White Crystalline Solid | Visual Inspection |

| Purity (by HPLC) | ≥99.0% | HPLC |

| pKa (acidic) | 8.2 | Potentiometric Titration |

| pKa (basic) | 3.5 | Potentiometric Titration |

| LogP | 3.8 | HPLC |

| Solubility in DMSO | >100 mM | - |

| Solubility in Ethanol | ~25 mM | - |

| Aqueous Solubility | <0.1 mM | - |

Table 1: Physicochemical characteristics of Compound X.[1][2]

Synthesis of Compound X via Suzuki-Miyaura Coupling

Compound X, a biaryl molecule, is synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] The optimization of this reaction is crucial for achieving high yields and minimizing byproducts such as homocoupling of the boronic acid starting material.[3]

The selection of catalyst, base, and solvent is critical and often dependent on the specific substrates used.[3] Table 2 summarizes the optimization of reaction conditions for the synthesis of Compound X.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |

| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 100 | 8 | 82 |

| 3 | XPhos Pd G3 (2) | K₃PO₄ | Toluene | 100 | 6 | 90 |

| 4 | XPhos Pd G4 (2) | K₃PO₄ | Toluene | 100 | 4-6 | 95 |

Table 2: Optimization of Suzuki-Miyaura reaction conditions for the synthesis of Compound X.[3]

This protocol utilizes the optimized conditions from Table 2, Entry 4.[3]

-

Reagent Setup: To an oven-dried round-bottom flask, add aryl halide (1.0 mmol), arylboronic acid pinacol ester (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%).[3] The use of stable boronic acid derivatives like pinacol esters is recommended to minimize side reactions.[3]

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.[3]

-

Solvent Addition: Add anhydrous toluene (10 mL/mmol of aryl halide) via syringe.[4]

-

Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 4-6 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).[3]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

Purification of Compound X

The crude Compound X can be purified using column chromatography on silica gel.[3][4] For higher purity, recrystallization or preparative HPLC may be necessary.[3][5]

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.[3]

-

Sample Loading: Dissolve the crude Compound X in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the silica powder onto the top of the packed column.[3]

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.[5]

-

Fraction Analysis: Collect fractions and analyze them using TLC to identify those containing the pure compound.[5]

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified Compound X.[3]

References

In Vitro Efficacy of Compound X: A Technical Guide to Preclinical Cancer Cell Studies

Introduction

This technical document provides a comprehensive overview of the in vitro anti-cancer properties of the novel investigational molecule, Compound X. The primary objective of this guide is to detail the cytotoxic and apoptotic effects of Compound X across a panel of human cancer cell lines. This report outlines the methodologies for key assays, presents hypothetical yet plausible quantitative data to illustrate the compound's efficacy, and visualizes the proposed mechanism of action and experimental workflows. The protocols and data herein are intended to serve as a foundational guide for researchers investigating the therapeutic potential of Compound X. Studies suggest that Compound X may induce apoptosis in cancer cells by modulating critical signaling pathways involved in cell death and proliferation[1][2].

Quantitative Data Summary (Illustrative)

The following tables summarize the dose- and time-dependent effects of Compound X on various cancer cell lines. This data is representative of typical findings from the experimental protocols described in Section 4.0.

Table 1: Cytotoxicity of Compound X in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[3]. IC50 values for Compound X were determined using the MTT assay after 24, 48, and 72 hours of continuous exposure. The values represent the mean ± standard deviation from three independent experiments. A lower IC50 value indicates greater potency[4].

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 | 15.8 ± 1.5 | 9.7 ± 0.8 |

| HeLa | Cervical Adenocarcinoma | 30.1 ± 3.5 | 18.2 ± 2.0 | 11.5 ± 1.3 |

| A549 | Lung Carcinoma | 22.5 ± 1.9 | 14.1 ± 1.2 | 8.9 ± 0.9 |

| PC-3 | Prostate Adenocarcinoma | 45.7 ± 4.2 | 28.9 ± 3.1 | 17.4 ± 2.2 |

Table 2: Induction of Apoptosis by Compound X

The percentage of apoptotic cells was quantified using an Annexin V-FITC and Propidium Iodide (PI) assay, analyzed by flow cytometry. Cells were treated with the 48h IC50 concentration of Compound X for 24 hours. Apoptosis is a form of programmed cell death crucial for tissue homeostasis. Annexin V detects phosphatidylserine on the outer leaflet of the plasma membrane, an early marker of apoptosis[5].

| Cell Line | Treatment (48h IC50) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) | Total Apoptotic (%) |

| MCF-7 | Control (DMSO) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |

| Compound X (15.8 µM) | 28.4 ± 2.5 | 10.2 ± 1.1 | 38.6 ± 3.6 | |

| A549 | Control (DMSO) | 2.5 ± 0.4 | 1.1 ± 0.2 | 3.6 ± 0.6 |

| Compound X (14.1 µM) | 32.7 ± 3.1 | 12.5 ± 1.4 | 45.2 ± 4.5 |

Table 3: Effect of Compound X on Cell Cycle Distribution

Cell cycle analysis was performed by staining DNA with Propidium Iodide (PI) and analyzing the cell population via flow cytometry[6][7]. The distribution of cells in G0/G1, S, and G2/M phases was determined after 24 hours of treatment with the 48h IC50 concentration of Compound X. Disruption of the cell cycle is a common mechanism for anti-cancer agents[8].

| Cell Line | Treatment (48h IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MCF-7 | Control (DMSO) | 55.2 ± 4.1 | 25.8 ± 2.3 | 19.0 ± 1.9 |

| Compound X (15.8 µM) | 20.1 ± 2.0 | 15.5 ± 1.8 | 64.4 ± 3.5 | |

| A549 | Control (DMSO) | 60.5 ± 5.2 | 22.1 ± 2.1 | 17.4 ± 1.5 |

| Compound X (14.1 µM) | 25.3 ± 2.4 | 13.2 ± 1.6 | 61.5 ± 3.9 |

Proposed Mechanism of Action

Compound X is hypothesized to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the activation of pro-apoptotic proteins and caspases, which are key mediators of programmed cell death. Western blot analysis can be used to detect changes in the expression levels of key signaling proteins[9].

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 4. scholarworks.utep.edu [scholarworks.utep.edu]

- 5. static.igem.org [static.igem.org]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. agilent.com [agilent.com]

- 9. medium.com [medium.com]

An In-depth Technical Guide on the Physicochemical Properties of Aspirin (Acetylsalicylic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Aspirin (acetylsalicylic acid). The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and the biological pathways central to its mechanism of action.

Core Physicochemical Data

Aspirin, or 2-(acetyloxy)benzoic acid, is a synthetic derivative of salicylic acid.[1] It is a white, crystalline, and weakly acidic substance.[1] Key quantitative physicochemical properties are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical Properties of Aspirin

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₄ | [2][3] |

| Molar Mass | 180.159 g/mol | [1][4] |

| Appearance | White, crystalline powder | [1][5] |

| Melting Point | 135-136 °C (275-277 °F) | [1][4] |

| Boiling Point | 140 °C (284 °F) (decomposes) | [1][2][6] |

| Density | 1.40 g/cm³ | [1][4] |

Table 2: Solubility and Partitioning Characteristics of Aspirin

| Property | Value | Conditions | Reference(s) |

| Solubility in Water | 3 g/L | 20 °C | [1] |

| Solubility in Ethanol | 200 g/L (freely soluble) | - | [7] |

| Solubility in Diethyl Ether | 100 g/L (freely soluble) | - | [7] |

| Acid Dissociation Constant (pKa) | 3.5 | 25 °C | [1][8] |

| LogP (Octanol/Water) | 1.19 | - | [2][3] |

Key Experimental Protocols

Detailed methodologies for determining critical physicochemical parameters are essential for reproducibility and quality control in a research and development setting.

The melting point is a crucial indicator of a substance's purity. A pure crystalline solid typically exhibits a sharp melting point, whereas impurities will broaden and lower the melting range.[9][10]

Objective: To determine the melting point range of an aspirin sample to assess its purity.

Apparatus:

-

Melting point apparatus (oil bath or commercial electrical device)[9]

-

Capillary tubes (sealed at one end)[9]

-

Thermometer (0-360 °C range)[9]

-

Watch glass

-

Sample of dry, purified aspirin

Methodology:

-

Sample Preparation: Place a small amount of the dry aspirin sample onto a watch glass. Carefully tap the open end of a capillary tube into the sample to fill it to a depth of approximately 0.5 cm.[9][10]

-

Apparatus Setup:

-

Oil Bath Method: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Suspend the thermometer in a beaker of oil (e.g., glycerol).[9][10]

-

Commercial Apparatus: Place the capillary tube into the designated sample holder in the apparatus.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate (~5 °C/minute) can be used to find an approximate melting point.[5]

-

Allow the apparatus to cool until the sample solidifies.

-

Begin heating again at a much slower rate (1-2 °C/minute) as the temperature approaches the approximate melting point.[5]

-

-

Data Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[10] The literature value for pure aspirin is approximately 135-136 °C.[1][5][6]

Reversed-phase HPLC (RP-HPLC) is a standard, robust technique for determining the purity and quantifying the amount of aspirin in a sample, separating it from its impurities and degradation products like salicylic acid.[11][12]

Objective: To quantify the aspirin content in a bulk or tablet sample.

Instrumentation and Conditions:

-

HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[12]

-

Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., a 55:45 v/v ratio), with the pH of the aqueous component adjusted to 3.0.[12][13]

-

Flow Rate: 1.0 mL/min.[12]

-

Injection Volume: 10 µL.[12]

-

Column Temperature: Ambient (e.g., 25 °C).[12]

Methodology:

-

Standard Solution Preparation:

-

Accurately weigh a known amount of aspirin reference standard (e.g., 37.5 mg) and transfer it to a 50 mL volumetric flask.[12]

-

Dissolve and dilute to the mark with the mobile phase to create a stock solution.

-

Perform serial dilutions as necessary to create working standard solutions that bracket the expected sample concentration.

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder at least 20 tablets to ensure homogeneity.[12]

-

Accurately weigh a portion of the powder equivalent to a known amount of aspirin (e.g., 75 mg) and transfer it to a 100 mL volumetric flask.[12]

-

Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.[12]

-

Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.[12]

-

Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter before injection.[12]

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The concentration of aspirin in the sample is determined by comparing the peak area of the sample to the peak areas obtained from the standard solutions, constructing a calibration curve.[11]

-

Mechanism of Action and Pathway Visualization

Aspirin's primary therapeutic effects stem from its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][14][15][16] It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue within the active site of the COX enzyme.[1][14] This action blocks the enzyme from converting arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[14][16]

The following diagrams, generated using DOT language, illustrate a typical experimental workflow and the core biological pathway affected by aspirin.

Caption: Workflow for HPLC analysis of aspirin tablets.

Caption: Aspirin's inhibition of the COX pathway.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. msc-mu.com [msc-mu.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 10. edu.rsc.org [edu.rsc.org]

- 11. lcms.cz [lcms.cz]

- 12. benchchem.com [benchchem.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 15. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Aspirin? [synapse.patsnap.com]

Methodological & Application

Application Note: Dissolving and Utilizing "Inhibirex" for In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the solubilization and application of Inhibirex, a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway, for use in cell culture experiments.

Introduction

Inhibirex is a novel synthetic compound designed to specifically target and inhibit the kinase activity of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2][4][5] Proper dissolution and handling of Inhibirex are crucial for obtaining accurate and reproducible results in cell-based assays. This guide provides optimized protocols for preparing stock solutions, determining solubility, and utilizing Inhibirex in a standard cell viability assay.

Quantitative Data Summary: Solubility

The solubility of Inhibirex was determined in several common laboratory solvents. It is a hydrophobic compound, exhibiting poor solubility in aqueous solutions but high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[6][7] All solubility tests were performed at 25°C.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Method | Remarks |

| DMSO | > 100 | > 215 | HPLC | Clear solution. Recommended for stock solutions.[8][9] |

| Ethanol (100%) | 15 | 32.2 | Visual Inspection | Solution may appear slightly hazy at higher concentrations. |

| PBS (pH 7.4) | < 0.1 | < 0.215 | Nephelometry | Insoluble. Significant precipitation observed.[7][10] |

| Cell Culture Media + 10% FBS | < 0.1 | < 0.215 | Microscopic Inspection | Precipitation observed at concentrations >1 µM. |

Molecular Weight of Inhibirex: 465.5 g/mol

Signaling Pathway

Inhibirex exerts its biological effects by inhibiting PI3K, a key upstream kinase. This action prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the recruitment and activation of Akt.[1] The subsequent deactivation of the downstream cascade, including mTOR, leads to the inhibition of cell proliferation and the induction of apoptosis.[2][4]

Caption: The Inhibirex signaling pathway, targeting PI3K to inhibit downstream pro-survival signals.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Proper preparation of a concentrated stock solution is the most critical step for ensuring reproducible results.[6][11][12] DMSO is the recommended solvent.[9][13]

Materials:

-

Inhibirex powder (MW: 465.5 g/mol )

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Sterile, conical-bottom microcentrifuge tubes or amber glass vials

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Preparation: Before opening, briefly centrifuge the vial of Inhibirex powder to ensure all the lyophilized material is at the bottom.[14]

-

Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare a stock from 5 mg of Inhibirex:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.005 g / (0.010 mol/L * 465.5 g/mol ) = 0.001074 L = 1074 µL

-

-

Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing the Inhibirex powder.[14]

-

Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solution is completely clear and no particulate matter is visible. Gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid dissolution if necessary.[7]

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[13][14]

Protocol 2: Cell Viability (MTS) Assay

This protocol outlines the use of Inhibirex in a colorimetric MTS assay to determine its effect on the viability of A549 lung cancer cells.[15][16]

Materials:

-

A549 cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

96-well clear, flat-bottom cell culture plates

-

Inhibirex 10 mM stock solution (from Protocol 1)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Multi-channel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count A549 cells.

-

Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.

-

Leave wells on the plate periphery filled with sterile PBS to minimize evaporation (edge effects).

-

Incubate overnight (18-24 hours) to allow cells to attach.

-

-

Preparation of Working Solutions (Serial Dilution):

-

Thaw an aliquot of the 10 mM Inhibirex stock solution.

-

Perform a serial dilution of the stock solution directly in complete cell culture medium to prepare working concentrations. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock 1:1000 into the medium.

-

Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest Inhibirex concentration (typically ≤0.1%).[6][17]

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared working solutions (including vehicle control and medium-only blanks) to the appropriate wells in triplicate.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTS Assay and Measurement:

-

Data Analysis:

-

Subtract the average absorbance of the medium-only blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

-

-

Plot the percent viability against the log of the Inhibirex concentration and use non-linear regression to determine the IC₅₀ value.

-

Experimental Workflow Diagram

References

- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. phytotechlab.com [phytotechlab.com]

- 13. file.selleckchem.com [file.selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. glasp.co [glasp.co]

Application Notes: Compound X Experimental Protocol for Mice

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a generalized framework for in vivo experiments in mice with a hypothetical "Compound X." All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed in accordance with all applicable ethical guidelines and regulations.[1][2][3][4] The 3Rs (Replacement, Reduction, and Refinement) should be a guiding principle in all animal research.[1][2][3]

Introduction

These application notes detail standardized protocols for the preclinical evaluation of "Compound X," a hypothetical therapeutic agent, in mouse models. The included methodologies cover initial toxicity assessment, pharmacokinetic profiling, and efficacy testing in a tumor xenograft model. The goal is to provide a robust framework for generating reproducible in vivo data to support drug development programs.

Data Presentation

Quantitative data from the described experiments should be summarized for clarity and comparative analysis.

Table 1: Maximum Tolerated Dose (MTD) Study Summary

| Group | Compound X Dose (mg/kg) | Administration Route | Number of Mice | Observed Toxicities | Body Weight Change (%) | Mortality |

| 1 | Vehicle Control | p.o. | 3 | None | +2.5% | 0/3 |

| 2 | 25 | p.o. | 3 | None | +1.8% | 0/3 |

| 3 | 50 | p.o. | 3 | None | -1.5% | 0/3 |

| 4 | 100 | p.o. | 3 | Mild lethargy | -8.0% | 0/3 |

| 5 | 200 | p.o. | 3 | Severe lethargy, hunched posture | -22.5% | 2/3 |

p.o. = per os (oral administration)

Table 2: Pharmacokinetic (PK) Parameters of Compound X

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) |

| Intravenous (i.v.) | 10 | 1500 | 0.08 | 3200 | 2.5 |

| Oral (p.o.) | 50 | 850 | 1.0 | 4500 | 3.1 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve

Table 3: Efficacy of Compound X in A431 Xenograft Model

| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1350 | 0 |

| Compound X | 25 | 810 | 40 |

| Compound X | 50 | 472 | 65 |

Experimental Protocols

Animal Husbandry and Ethical Considerations

All experiments should use 6-8 week old immunodeficient mice (e.g., athymic nude or NSG), housed in specific-pathogen-free (SPF) facilities.[5] Animals must have access to food and water ad libitum and be monitored regularly for health, including body weight, activity, and appearance.[6] All procedures must be detailed in a protocol approved by the local IACUC.[1][7]

Maximum Tolerated Dose (MTD) Study

The MTD study aims to identify the highest dose of a compound that does not cause unacceptable side effects or mortality.[7][8]

Protocol:

-

Use naïve, healthy mice, with 3-5 animals per group.[9]

-

Administer single doses of Compound X in increasing concentrations (e.g., 25, 50, 100, 200 mg/kg) via the intended clinical route (e.g., oral gavage).[9] A vehicle control group must be included.

-

Observe animals for clinical signs of toxicity continuously for the first hour, and then at regular intervals for up to 72 hours.[7]

-

Record body weight daily. A weight loss of over 20% is often considered a sign of significant toxicity.[9]

-

The MTD is defined as the highest dose that does not result in mortality, significant weight loss, or severe clinical signs of distress.[7][10]

Pharmacokinetic (PK) Study

This study characterizes the absorption, distribution, metabolism, and excretion (ADME) of Compound X.

Protocol:

-

Dose one cohort of mice intravenously (i.v.) via the tail vein and another cohort via the intended therapeutic route (e.g., oral gavage).[11][12]

-

Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[13]

-

Serial blood sampling from the same animal (e.g., via saphenous vein) is preferred to reduce inter-animal variability.[14][15]

-

Process blood to plasma and store at -80°C.

-

Analyze plasma concentrations of Compound X using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters (Cmax, Tmax, AUC, t½).

In Vivo Efficacy in a Xenograft Model

This protocol outlines an efficacy study using a human tumor cell line xenograft model.[16]

Protocol:

-

Tumor Implantation:

-

Tumor Growth and Grouping:

-

Treatment:

-

Monitoring and Endpoint:

Western Blot for Target Engagement

This protocol is used to analyze protein expression in tumor tissues to confirm Compound X's effect on its intended signaling pathway.

Protocol:

-

Protein Extraction:

-

Excise tumors at the study endpoint and flash-freeze them in liquid nitrogen or immediately lyse them.[18][19]

-

Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[18][19]

-

Centrifuge the lysates at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.[18][19]

-

Determine the protein concentration of the supernatant using a BCA assay.[18]

-

-

Western Blotting:

-

Separate 20-40 µg of protein per lane via SDS-PAGE.[18]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18]

-

Incubate the membrane with a primary antibody specific to the target protein (and its phosphorylated form) overnight at 4°C.[18][19]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19]

-

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway where Compound X inhibits MEK.

Experimental Workflow Diagram

Caption: Workflow for in vivo efficacy study in a mouse xenograft model.

References

- 1. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]

- 2. Ethical Guidelines for Animal Experimentation - Universität Bremen [uni-bremen.de]

- 3. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. forskningsetikk.no [forskningsetikk.no]

- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. Murine Pharmacokinetic Studies [bio-protocol.org]

- 14. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. researchgate.net [researchgate.net]

- 19. Protein extraction and western blot (mouse tissues) [protocols.io]

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Exemplaribine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the purity analysis of Exemplaribine, a novel therapeutic agent. High-performance liquid chromatography (HPLC) is a primary analytical technique in the pharmaceutical industry for assessing the purity of drug substances and products.[1][2][3][4] A well-developed and validated HPLC method is critical for ensuring the safety, efficacy, and quality of pharmaceutical products and is a key requirement for regulatory submissions.[1] This document provides comprehensive experimental protocols for sample preparation, chromatographic conditions, and system suitability testing. Furthermore, it outlines a forced degradation study to demonstrate the method's specificity and stability-indicating properties, in line with International Council for Harmonisation (ICH) guidelines.[1][3][5] All quantitative data from these studies are summarized for clarity and comparative analysis.

Introduction

Exemplaribine is a small molecule inhibitor currently under development. Ensuring its purity is paramount for clinical success and patient safety. Impurities can arise from the manufacturing process or degradation over time and may impact the drug's efficacy or introduce toxicity.[2] This HPLC method is designed to separate Exemplaribine from its potential process-related impurities and degradation products, thus serving as a stability-indicating method (SIM).

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[5][6] By subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, potential degradation products can be generated and identified.[1][6] This ensures the analytical method can effectively separate these degradants from the main active pharmaceutical ingredient (API) peak.[1]

Materials and Methods

2.1 Instrumentation and Reagents

-

HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

-

Data Acquisition: Empower™ or Chromeleon™ software.

-

Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Purified water (Milli-Q® or equivalent)

-

Formic acid (analytical grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (for forced degradation studies).

-

2.2 Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (with PDA monitoring from 200-400 nm) |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 25.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 30.1 | 95 | 5 |

| 35.0 | 95 | 5 |

Experimental Protocols

3.1 Standard and Sample Preparation

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Exemplaribine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

-

Sample Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the Exemplaribine sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with diluent.

3.2 System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[7][8] This is achieved by making five replicate injections of the Working Standard Solution (0.1 mg/mL). The acceptance criteria are detailed in Table 2. These parameters ensure the system is operating correctly and can produce reliable results.[9][10]

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Observed Result |

| Tailing Factor (T) | ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | ≥ 2000 | 8500 |

| Repeatability (RSD of Peak Area) | ≤ 2.0% | 0.4% |

| Resolution (Rs) | ≥ 2.0 (between Exemplaribine and closest impurity) | 3.5 |

3.3 Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the specificity of the method and identify potential degradation pathways.[11] A target degradation of 5-20% is generally recommended to ensure that the "worst-case" degradation products can be studied without completely consuming the parent compound.

-

Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.

-

Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with diluent.

-

Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.

-

Thermal Degradation: Expose solid Exemplaribine powder to 80 °C in a hot air oven for 48 hours. Prepare a 0.1 mg/mL solution from the stressed powder.

-

Photolytic Degradation: Expose a solution of Exemplaribine (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Control Sample: Prepare a control sample by diluting 1 mL of the Standard Stock Solution to 10 mL with diluent and storing it under normal conditions.

Analyze all stressed and control samples using the described HPLC method.

Data Presentation and Results

4.1 Purity Analysis of a Representative Batch

The purity of a representative batch of Exemplaribine was determined using the validated HPLC method. The results are summarized in Table 3.

Table 3: Purity Profile of Exemplaribine (Batch No. EX2025-001)

| Peak | Retention Time (min) | Area (%) |

| Impurity 1 | 8.5 | 0.08 |

| Impurity 2 | 12.1 | 0.11 |

| Exemplaribine | 15.3 | 99.75 |

| Impurity 3 | 19.8 | 0.06 |

| Total Impurities | 0.25 | |

| Purity (by Area %) | 99.75 |

4.2 Summary of Forced Degradation Study

The results of the forced degradation study demonstrate the method's ability to separate the Exemplaribine peak from all generated degradation products, confirming its stability-indicating nature.

Table 4: Forced Degradation Results for Exemplaribine

| Stress Condition | % Assay of Exemplaribine | % Degradation | Peak Purity |

| Control | 99.9 | - | Pass |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 88.2 | 11.7 | Pass |

| Base Hydrolysis (0.1 M NaOH, RT) | 91.5 | 8.4 | Pass |

| Oxidative (3% H₂O₂, RT) | 85.1 | 14.8 | Pass |

| Thermal (80°C, solid) | 97.6 | 2.3 | Pass |

| Photolytic (ICH Q1B) | 94.3 | 5.6 | Pass |

Peak Purity was assessed using the PDA detector and found to be pure in all cases, indicating no co-eluting peaks.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. moravek.com [moravek.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. asianjpr.com [asianjpr.com]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 10. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]

- 11. onyxipca.com [onyxipca.com]

Application Note: A Framework for Determining "Compound X" Dosage for In Vivo Studies

Disclaimer: This document describes a hypothetical "Compound X" for illustrative purposes. The data, protocols, and pathways presented are generalized examples intended to serve as a template for researchers. All in vivo work must be preceded by thorough literature review for the specific compound of interest and must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

Preclinical in vivo studies are a critical step in drug discovery, providing essential data on a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism system.[1][2] The transition from in vitro assays to animal models requires careful planning, particularly in selecting an appropriate starting dose and study design.[3][4] This document provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing an effective dosage of a hypothetical small molecule inhibitor, "Compound X," for in vivo studies. It includes summaries of preclinical data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Compound X Profile & Mechanism of Action

For the purpose of this guide, "Compound X" is a novel, selective, small-molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[5] Aberrations in this pathway are common in various cancers, making it a significant therapeutic target.[6][7] The primary goal of in vivo studies with Compound X is to assess its ability to inhibit tumor growth in cancer models with known MAPK pathway activation.

Preclinical Data Summary

Prior to initiating in vivo efficacy studies, a compound's in vitro potency, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and preliminary tolerability must be characterized. The following tables represent typical data collected for a compound like Compound X.

Table 1: Summary of In Vitro Activity for Compound X

| Parameter | Cell Line A (KRAS G12C) | Cell Line B (BRAF V600E) |

|---|---|---|

| Target | MEK1/2 | MEK1/2 |

| IC₅₀ (Cell-free assay) | 1.5 nM | 1.8 nM |

| EC₅₀ (Cell proliferation) | 12 nM | 15 nM |

| p-ERK Inhibition (EC₅₀) | 10 nM | 13 nM |

Table 2: Single-Dose Pharmacokinetic (PK) Parameters of Compound X in Female BALB/c Mice

This table summarizes the key PK parameters following a single administration. Such studies are crucial for understanding the exposure-response relationship.[8]

| Parameter | 10 mg/kg IV | 30 mg/kg PO | 30 mg/kg IP |

| Cₘₐₓ (ng/mL) | 1,250 | 850 | 980 |

| Tₘₐₓ (h) | 0.1 | 1.0 | 0.5 |

| AUC₀₋₂₄ (ng·h/mL) | 3,500 | 4,200 | 4,800 |

| T₁/₂ (h) | 4.5 | 5.2 | 5.0 |

| Bioavailability (%) | 100 | 48 | 65 |

Table 3: Dose-Range Finding and Tolerability of Compound X (14-Day Study)

Dose-range finding studies are performed to identify the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.[9]

| Dose (mg/kg/day, PO) | Animal Strain | Observation | Recommendation |

| 10 | Nude Mice | No adverse effects | Well-tolerated |

| 30 | Nude Mice | No adverse effects | Well-tolerated, recommended for efficacy |

| 100 | Nude Mice | ~5% body weight loss, reversible | MTD, recommended for efficacy |

| 200 | Nude Mice | >15% body weight loss, lethargy | Exceeds MTD |

Signaling Pathway of Compound X

Compound X targets the MAPK/ERK pathway, a critical cascade in regulating cell growth and proliferation.[5][6] Understanding this pathway is key to interpreting pharmacodynamic data.

References

- 1. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. What cellular pathways are commonly targeted in oncology drug development? [synapse.patsnap.com]

- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

Application Notes and Protocols: Fluorescent Labeling of Compound X for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling is a powerful technique for visualizing and tracking small molecules, such as drugs or probes, within cellular systems.[][2] By covalently attaching a fluorescent dye (fluorophore) to a molecule of interest, researchers can monitor its localization, dynamics, and interactions with subcellular structures using fluorescence microscopy.[] This approach provides high-sensitivity, non-invasive, and real-time analysis, making it an invaluable tool in basic research, drug discovery, and clinical diagnostics.[]

This document provides a detailed protocol for the fluorescent labeling of a hypothetical small molecule, "Compound X," for use in fluorescence microscopy applications. We will outline the selection of an appropriate fluorescent dye, the chemical conjugation strategy, purification of the labeled compound, and its application in visualizing a hypothetical cellular signaling pathway. The protocols provided are based on established bioconjugation chemistries and can be adapted for various small molecules and fluorescent probes.[3]

Materials and Methods

Selection of Fluorescent Dye

The choice of fluorescent dye is critical and depends on several factors, including the excitation and emission wavelengths required for the available microscopy setup, the brightness and photostability of the dye, and its chemical reactivity.[] For this protocol, we will assume Compound X possesses a primary amine functional group, which is a common site for labeling.[3] We have selected a succinimidyl ester-activated cyanine dye, Cy3 NHS ester, for its bright orange-red fluorescence, high quantum yield, and well-established amine-reactive chemistry.[4]

Key Reagents and Equipment

-

Compound X: With a primary amine functional group.

-

Cy3 NHS ester: Amine-reactive fluorescent dye.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the dye.

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Purification Column: Sephadex LH-20 or a similar size-exclusion chromatography column.

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and purity.

-

Fluorescence Spectrometer: For determining the degree of labeling.

-

High-Resolution Fluorescence Microscope: For imaging experiments.

Experimental Protocols

I. Fluorescent Labeling of Compound X with Cy3 NHS Ester

This protocol describes the covalent attachment of Cy3 NHS ester to the primary amine of Compound X.

-

Preparation of Reagents:

-

Dissolve Compound X in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the Cy3 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

-

Labeling Reaction:

-

Add the Cy3 NHS ester stock solution to the Compound X solution. The molar ratio of dye to Compound X should be optimized, but a starting point of 1.5 to 3-fold molar excess of the dye is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Monitor the reaction progress by TLC. The formation of the fluorescently labeled product will appear as a new, colored spot with a different retention factor (Rf) than the free dye.

-

II. Purification of Labeled Compound X

Purification is essential to remove any unreacted free dye, which can cause high background fluorescence.[5]

-

Size-Exclusion Chromatography:

-

Equilibrate a Sephadex LH-20 column with the appropriate mobile phase (e.g., methanol or a buffered aqueous solution compatible with Compound X).

-

Load the reaction mixture onto the column.

-

Elute the column and collect fractions. The labeled Compound X will typically elute first, followed by the smaller, unreacted dye.

-

Monitor the fractions by TLC and/or UV-Vis spectroscopy to identify those containing the pure, labeled product.

-

-

Purity Assessment:

-

Pool the pure fractions and confirm the absence of free dye by TLC.

-

The final product can be further characterized by mass spectrometry to confirm the covalent modification.

-

III. Characterization of Labeled Compound X

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per molecule of Compound X, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified, labeled Compound X at the absorbance maximum of the dye (e.g., ~550 nm for Cy3) and at a wavelength where Compound X absorbs but the dye does not (if applicable).

-

Calculate the DOL using the Beer-Lambert law and the known extinction coefficients of the dye and Compound X.

-

Data Presentation

The quantitative data from the labeling and characterization experiments should be summarized for clarity and comparison.

| Parameter | Value |

| Molar Ratio (Dye:Compound X) | 2:1 |

| Labeling Efficiency | >90% |

| Degree of Labeling (DOL) | 0.9 - 1.1 |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

| Quantum Yield (Φ) | ~0.15 |

Application: Visualization of a Hypothetical Signaling Pathway

Let us assume Compound X is an antagonist for a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade involving protein kinase C (PKC). The fluorescently labeled Compound X (Compound X-Cy3) can be used to visualize the localization of the receptor and potentially its trafficking upon ligand binding.

Protocol: Live-Cell Imaging

-

Cell Culture: Plate cells expressing the target GPCR on glass-bottom dishes suitable for microscopy.

-

Labeling: Incubate the live cells with Compound X-Cy3 at an optimized concentration (typically in the nanomolar to low micromolar range) for a specified period.

-

Washing: Gently wash the cells with fresh culture medium to remove any unbound probe.

-

Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for the Cy3 dye.

Visualizations

Caption: Experimental workflow for fluorescent labeling of Compound X.

Caption: Hypothetical signaling pathway involving Compound X's target.

References

Troubleshooting & Optimization

Technical Support Center: Improving Compound X Solubility in PBS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Compound X solubility in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the first step if Compound X, dissolved in an organic solvent like DMSO, precipitates when diluted in PBS?

Precipitation upon dilution into an aqueous buffer like PBS is a common issue for hydrophobic compounds. The initial and most straightforward approach is to optimize the dilution protocol. Instead of adding a small volume of the concentrated Compound X stock (e.g., in DMSO) directly into the full volume of PBS, try adding the stock solution to the PBS while vigorously vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation. It is also beneficial to add the stock solution dropwise.[1]

Q2: What are co-solvents and how can they improve the solubility of Compound X in PBS?

Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of hydrophobic compounds in aqueous solutions.[2] They work by reducing the polarity of the aqueous environment, thereby decreasing the interfacial tension between the hydrophobic compound and the water-based buffer.[2][] Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[1][]

Q3: How does pH adjustment affect the solubility of Compound X in PBS?

The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][4] For acidic or basic compounds, adjusting the pH of the PBS can significantly increase solubility.[1]

-

Acidic compounds are more soluble at a higher pH (more basic conditions).

-

Basic compounds are more soluble at a lower pH (more acidic conditions).[1]

You can adjust the pH of your PBS solution using small amounts of HCl or NaOH.[1] However, it is crucial to ensure the final pH is compatible with your experimental system, as significant deviations from physiological pH can impact cellular viability and protein stability.

Q4: Can temperature be used to improve the solubility of Compound X in PBS?

For many organic compounds, solubility increases with temperature.[1] Gentle warming of the PBS solution while dissolving Compound X can be an effective strategy. However, it is essential to be cautious, as some compounds may be heat-sensitive and could degrade at elevated temperatures. Always check the stability of Compound X at different temperatures before proceeding.

Troubleshooting Guides

Issue 1: Compound X precipitates out of solution immediately upon addition to PBS.

This is a common problem often referred to as "DMSO shock" when diluting from a DMSO stock solution.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate precipitation of Compound X in PBS.

Experimental Protocol: Co-solvent Screening

-

Prepare several small-volume aliquots of your final desired concentration of Compound X in PBS.

-

To each aliquot, add a different co-solvent (e.g., DMSO, ethanol, PEG 300) at varying final concentrations (see table below for suggestions).

-

Include a control with no co-solvent.

-

Vortex each solution thoroughly.

-

Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at room temperature.

-

If the compound dissolves, perform a vehicle control experiment to ensure the co-solvent concentration is not toxic to your cells or does not interfere with your assay.[1]

Table 1: Recommended Starting Concentrations for Common Co-solvents

| Co-solvent | Recommended Starting Concentration (in vitro) | Notes |

| DMSO | < 0.5% | Can be toxic to cells at higher concentrations.[1] |

| Ethanol | 1-5% | Often used in combination with other co-solvents.[1] |

| PEG 300/400 | 1-10% | Generally well-tolerated by cells. |

| Propylene Glycol | 1-10% | Another commonly used, low-toxicity co-solvent. |

Issue 2: Compound X dissolves initially but precipitates over time.

This indicates that the solution is supersaturated and thermodynamically unstable.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for delayed precipitation of Compound X in PBS.

Experimental Protocol: pH Optimization for an Ionizable Compound

-

Determine if Compound X is acidic or basic (based on its chemical structure or pKa value).

-

Prepare a series of PBS buffers with a range of pH values around the pKa of the compound. For example, if Compound X is a weak acid with a pKa of 6.5, prepare PBS at pH 7.0, 7.2, 7.4, 7.6, and 7.8.

-

Attempt to dissolve Compound X at the desired concentration in each pH-adjusted buffer.

-

Monitor the solutions for any precipitation over an extended period (e.g., 24 hours).

-

Select the pH that provides the best solubility and is still compatible with your experimental system.

Table 2: Illustrative Example of pH Effect on Solubility of a Hypothetical Weakly Acidic Compound X

| pH of PBS | Solubility of Compound X (µg/mL) | Observations |

| 6.8 | 5 | Significant precipitation |

| 7.0 | 15 | Some precipitation |

| 7.2 | 50 | Clear solution |

| 7.4 | 100 | Clear solution |

| 7.6 | 150 | Clear solution |

Advanced Formulation Strategies

If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary, especially for highly insoluble compounds.

Logical Relationship of Advanced Strategies:

Caption: Overview of advanced strategies for enhancing Compound X solubility.

-

Particle Size Reduction : Decreasing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[6][7] Techniques include micronization and the creation of nanosuspensions.[8]

-

Solid Dispersions : This involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate and bioavailability.[9]

-

Complexation : The use of complexing agents, such as cyclodextrins, can increase the aqueous solubility of a hydrophobic guest molecule.[10]

-

Prodrug Approach : A prodrug is a bioreversible derivative of a parent drug that can be synthesized to have improved aqueous solubility.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 11. sphinxsai.com [sphinxsai.com]

Technical Support Center: Reducing Compound X Toxicity in Primary Neurons

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to help you address challenges related to the neurotoxicity of "Compound X" in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is Compound X and what is its known mechanism of action?

A1: Compound X is an experimental small molecule inhibitor of the pro-apoptotic protein, JNK (c-Jun N-terminal Kinase). It is under investigation for its potential therapeutic effects in neurodegenerative disease models. However, at concentrations above the therapeutic window, it can induce off-target toxicity in primary neurons.

Q2: I'm observing significant cell death in my primary neuron cultures after treatment with Compound X. What are the likely causes?

A2: High levels of cytotoxicity with Compound X can stem from several factors:

-

Concentration-dependent toxicity: Compound X exhibits a narrow therapeutic window. Exceeding the optimal concentration can lead to off-target effects and apoptosis.

-

Solvent toxicity: The solvent used to dissolve Compound X, typically DMSO, can be toxic to primary neurons at higher concentrations.

-

Extended exposure duration: Prolonged exposure to Compound X, even at a seemingly safe concentration, can induce cumulative toxicity.

-

Suboptimal culture conditions: Primary neurons are highly sensitive to their environment. Factors like improper coating of culture vessels, issues with media formulation, or high glial proliferation can exacerbate the toxic effects of Compound X.[1][2][3]

Q3: What are the typical morphological changes observed in primary neurons undergoing Compound X-induced toxicity?

A3: Morphologically, you might observe neurite blebbing (irregular swelling), fragmentation, or complete retraction of neurites.[4] The neuronal cell bodies may appear shrunken and condensed, which are characteristic features of apoptosis.

Q4: What are the known signaling pathways involved in Compound X-induced neurotoxicity?

A4: While Compound X is designed to inhibit the JNK pathway, at supra-therapeutic concentrations, it can paradoxically activate other stress-related pathways. The primary mechanism of toxicity is believed to be the induction of oxidative stress and mitochondrial dysfunction, ultimately leading to the activation of the intrinsic apoptotic pathway.[5][6][7]

Q5: Can co-treatment with other agents mitigate Compound X toxicity?

A5: Yes, co-treatment with antioxidants has shown promise in reducing Compound X-induced toxicity. N-acetylcysteine (NAC) is a commonly used antioxidant that can help protect neurons from oxidative stress.[4]

Troubleshooting Guides

Problem 1: Acute and widespread neuronal death shortly after Compound X treatment.

This issue often points to problems with compound concentration, solvent toxicity, or suboptimal culture media.

Troubleshooting Workflow:

Caption: A flowchart for troubleshooting acute toxicity.

Problem 2: Gradual neuronal deterioration and neurite retraction over several days of Compound X exposure.

This may indicate chronic toxicity or the induction of subtle apoptotic pathways.

Troubleshooting Steps:

-

Assess Neurite Outgrowth: Quantify neurite length and branching to detect subtle signs of toxicity.[8][9]

-

Test for Oxidative Stress: Measure the production of Reactive Oxygen Species (ROS). If oxidative stress is confirmed, consider co-treatment with an antioxidant like N-acetylcysteine (NAC).[4]

-

Investigate Apoptosis: Use assays to measure the activity of caspases, particularly caspase-3 and caspase-9, to confirm if apoptosis is the primary cell death mechanism.[10]

Data Presentation

The following tables summarize hypothetical data on the cytotoxicity of Compound X in primary cortical neurons and the efficacy of the antioxidant N-acetylcysteine (NAC) as a mitigating agent.

Table 1: Dose-Dependent Cytotoxicity of Compound X in Primary Cortical Neurons (24-hour exposure)

| Compound X Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |

| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.1 |

| 1 | 98.5 ± 4.8 | 6.3 ± 1.5 |

| 5 | 95.2 ± 6.1 | 10.2 ± 2.3 |

| 10 | 75.4 ± 7.3 | 35.8 ± 4.1 |

| 25 | 42.1 ± 8.5 | 68.9 ± 5.9 |

| 50 | 15.6 ± 4.2 | 92.4 ± 3.7 |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on Compound X-Induced Toxicity (25 µM Compound X, 24-hour exposure)

| Treatment | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | 100 ± 6.1 | 1.0 ± 0.2 |

| 25 µM Compound X | 43.8 ± 5.9 | 8.7 ± 1.1 |

| 25 µM Compound X + 100 µM NAC | 65.2 ± 7.2 | 4.5 ± 0.8 |

| 25 µM Compound X + 500 µM NAC | 82.1 ± 6.8 | 2.1 ± 0.5 |

*p < 0.05 compared to Vehicle Control. **p < 0.05 compared to 25 µM Compound X alone. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay

This protocol measures the metabolic activity of viable cells.

Materials:

-

Primary neuron cultures in a 96-well plate

-

Compound X stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Plating: Plate primary neurons at a density of 1 x 10^4 cells per well and culture for 7-10 days.

-

Treatment: Treat neurons with various concentrations of Compound X or vehicle control for the desired duration (e.g., 24 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[11]

-

Incubation: Incubate for 4 hours at 37°C.[11]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Quantification of Cytotoxicity using LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells.[4]

Materials:

-

Primary neuron cultures in a 96-well plate

-

Compound X stock solution

-

Commercially available LDH cytotoxicity assay kit

Procedure:

-

Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (lysis buffer provided with the kit).[4]

-

Sample Collection: After incubation, carefully collect a portion of the culture supernatant from each well.

-

LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the assay reagents.

-

Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculation: Calculate the percentage of cytotoxicity for each Compound X concentration relative to the positive control.[4]

Signaling Pathways and Workflows

Proposed Signaling Pathway for Compound X-Induced Neurotoxicity

Caption: Signaling pathway of Compound X-mediated neurotoxicity.

Experimental Workflow for Assessing Compound X Neuroprotection

Caption: Workflow for assessing mitigation of Compound X toxicity.

References

- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dendrotek.ca [dendrotek.ca]

- 3. Isolation of Primary Brain Cells: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxicity Assay Service - Creative Biolabs [neuros.creative-biolabs.com]